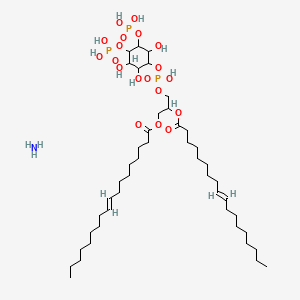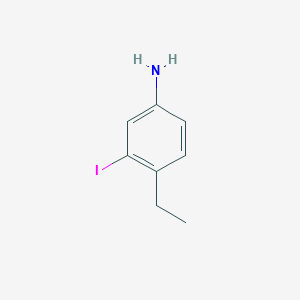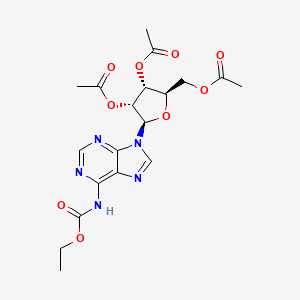
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a critical role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent attachment of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the compound’s purity and stability. The final product is usually lyophilized and stored at low temperatures to maintain its integrity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular signaling .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
Phosphorylation: Involves kinases such as PI 3-kinase, converting it to PI (3,4,5)P3.
Dephosphorylation: Catalyzed by phosphatases, reverting it to its original form.
Major Products: The major products formed from these reactions include IP3, DAG, and PI (3,4,5)P3, all of which are vital for downstream signaling pathways .
Aplicaciones Científicas De Investigación
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is extensively used in scientific research due to its role in cellular signaling. Its applications include:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.
Medicine: Explored for its potential in drug delivery systems and as a target for therapeutic interventions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by acting as a substrate for various enzymes involved in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce IP3 and DAG, which then activate downstream signaling components such as protein kinase C and calcium channels. Additionally, it can be phosphorylated by PI 3-kinase to form PI (3,4,5)P3, which activates the AKT pathway, crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt)
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt)
Uniqueness: 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is unique due to its specific role in the IP3/DAG pathway and its ability to be phosphorylated to form PI (3,4,5)P3, making it a critical component in multiple signaling pathways .
Propiedades
Fórmula molecular |
C45H88NO19P3 |
|---|---|
Peso molecular |
1040.1 g/mol |
Nombre IUPAC |
azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |
Clave InChI |
FWDOQVLMXPDBBT-ZGWGUCJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)



![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)






